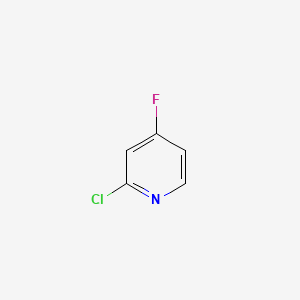

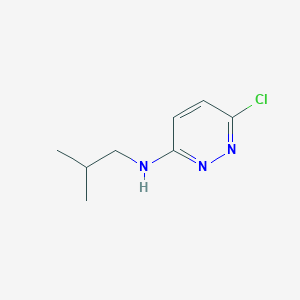

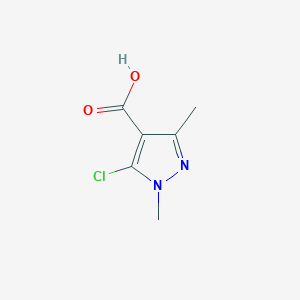

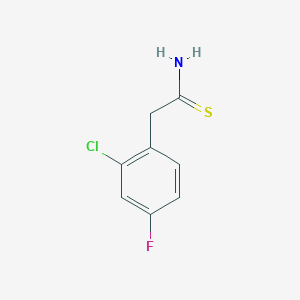

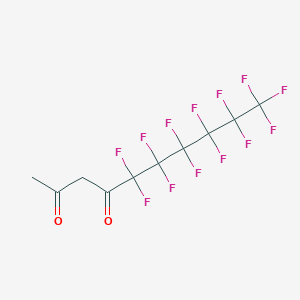

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CMP) is an organic compound that has been used in a variety of research applications. The compound is a derivative of pyridazine, a heterocyclic aromatic compound with a 5-member ring containing three nitrogen atoms and two carbon atoms. CMP is an important research tool due to its wide range of applications, such as its potential use as an enzyme inhibitor, as a drug delivery agent, and as a building block for drug synthesis.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Pyridazine Derivatives :The scientific exploration of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine involves the synthesis and reactions with other compounds to form novel derivatives. For instance, the synthesis process has led to the formation of novel Pyrimido[4,5-c]pyridazine and s-Triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives. These derivatives are formed through the reaction of chloro-diphenylpyridazine-carbonitrile with potassium thiocyanate, producing isothiocyanate derivatives. Further reaction with aromatic amines in ethanol yields pyrimido[4,5-c]pyridazine derivatives. These compounds, when reacted with hydrazine hydrate, lead to the formation of 6-hydrazino derivatives. Additionally, hydrazino compounds can react with a variety of reagents to produce new pyrimidopyridazines and a number of s-triazolo derivatives (Abdel Moneam, 2004).

Chemical Reactions and Potential Applications

N-Nitration of Secondary Amines :Research has also shown the potential of these compounds in the N-nitration of secondary amines. The nitration of 4-chloro-5-substituted-pyridazin-3-one with copper nitrate trihydrate in acetic anhydride results in the formation of 4-chloro-2-nitro-5-substituted-pyridazin-3-one. This demonstrates the compound's potential in transferring nitro groups under mild neutral conditions (Park et al., 2003).

Research on Heterocyclic Compounds

Heterocyclic Compound Synthesis :The compound is also involved in the synthesis of heterocyclic compounds, such as thiazolo[3,2-b]pyridazin-4-ium perchlorates. These compounds are prepared by acid-cyclization of ketosulfides and thioacetonitriles, which are derived from methyl-and phenyl-pyridazine-thiones. The resulting quarternary salts can be treated with potassium hydroxide or secondary amines to yield different pyridazine derivatives (Arakawa et al., 1977).

Mécanisme D'action

Target of Action

It has shown promising results in preclinical studies as a potential anticancer agent, suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

Given its potential as an anticancer agent

Biochemical Pathways

As a potential anticancer agent, it might influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

6-chloro-N-(2-methylpropyl)pyridazin-3-amine has shown promising results in preclinical studies as a potential anticancer agent. It has also been used in clinical trials to evaluate its safety and efficacy in cancer patients.

Analyse Biochimique

Biochemical Properties

6-chloro-N-(2-methylpropyl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the overall biochemical processes within cells, affecting cellular metabolism and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of specific genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins, modulating their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, affecting the overall biochemical processes within cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can occur over time, leading to changes in its activity and function. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where specific dosages are required to elicit a biological response . At higher doses, this compound can exhibit toxic or adverse effects, impacting the overall health and function of the organism. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic processes within cells, affecting cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of this compound within cells, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization signals ensure that this compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization of the compound can also influence its stability and degradation, affecting its overall activity and function.

Propriétés

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAEZGQGBNFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383013 |

Source

|

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686277-32-7 |

Source

|

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)